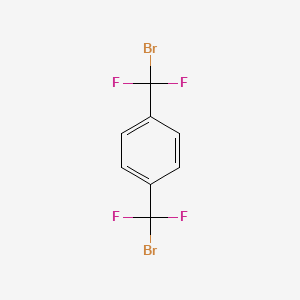

1,4-Bis(bromodifluoromethyl)benzene

Vue d'ensemble

Description

1,4-Bis(bromodifluoromethyl)benzene is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with bromo and difluoromethyl groups have been synthesized and studied for their potential applications in organometallic synthesis and as intermediates in various chemical reactions. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves halogenation and functionalization of benzene derivatives. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of 1,4-bis(bromodifluoromethyl)benzene.

Molecular Structure Analysis

The molecular structures of related compounds have been investigated using various spectroscopic methods and X-ray crystallography. For instance, the molecular structures of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . These techniques could be employed to analyze the molecular structure of 1,4-bis(bromodifluoromethyl)benzene.

Chemical Reactions Analysis

Compounds with bromo and difluoromethyl groups participate in various chemical reactions. For example, the bromo derivative of 1,2-bis(trimethylsilyl)benzenes undergoes Suzuki reactions with phenylboronic acids . Additionally, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene reacts with butyllithium and phenyllithium to give more crowded derivatives . These reactions highlight the reactivity of bromo and difluoromethyl groups on a benzene ring, which would be relevant for 1,4-bis(bromodifluoromethyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their potential applications. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were investigated through electrochemical measurements . The optoelectronic and photonic properties of 1,4-bis(3-carboxyl-3-oxo-prop-1-enyl) benzene were modeled using various computational methods . These studies provide insights into the properties that could be expected for 1,4-bis(bromodifluoromethyl)benzene, such as its electronic structure and reactivity.

Applications De Recherche Scientifique

Synthesis and Functionalization Techniques

Researchers have developed efficient routes to synthesize and functionalize benzene derivatives for various applications. For instance, the synthesis of bromo-, boryl-, and stannyl-functionalized benzenes through Diels-Alder or C-H activation reactions provides essential intermediates for producing benzyne precursors, Lewis acid catalysts, and luminophores. These methodologies enable the preparation of compounds with potential applications in organic synthesis and materials science (Reus et al., 2012).

Advanced Material Development

Fluorine-containing polyethers synthesized from highly fluorinated monomers exhibit low dielectric constants and high thermal stability, making them suitable for electronic applications. The synthesis and characterization of new fluorine-containing polyethers demonstrate their potential in developing materials with specific electronic properties (Fitch et al., 2003).

Coordination Polymers and MOFs

The development of novel coordination polymers and Metal-Organic Frameworks (MOFs) based on bis(imidazolyl) and zwitterionic dicarboxylate ligands showcases the versatility of benzene derivatives in constructing materials with unique structural and functional properties. These compounds are studied for their thermal stability and fluorescent properties, indicating their potential in material science and sensor applications (Li et al., 2012).

Electro-Synthesis and Green Chemistry

The green and convergent paired Diels–Alder electro-synthetic reaction of hydroquinone with dibromomethylbenzene underlines the significance of electrochemical methods in synthesizing environmentally benign processes. This approach highlights the potential for sustainable chemistry practices in synthesizing complex molecules (Habibi et al., 2014).

Photovoltaic Devices

Research into main-chain fullerene polymers for photovoltaic devices demonstrates the application of bromodifluoromethylbenzene derivatives in developing new macromolecules for energy conversion. These polymers, with a high fraction of fullerene, show promise for use in solar energy harvesting, underscoring the potential of benzene derivatives in renewable energy technologies (Hiorns et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

1,4-bis[bromo(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNDZUPLJHHVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448218 | |

| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

651-12-7 | |

| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

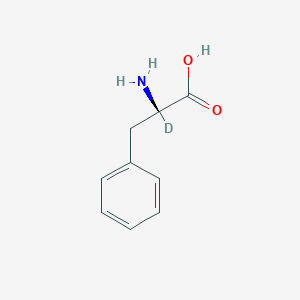

Q1: What is the role of 1,4-bis(bromodifluoromethyl)benzene in the synthesis of octafluoro[2,2]paracyclophane?

A1: 1,4-Bis(bromodifluoromethyl)benzene serves as a crucial starting material in the synthesis of octafluoro[2,2]paracyclophane []. The paper describes a procedure where this compound reacts with trimethylsilyltributyline (TMSTBT) and fluoride ions in a solution of hexamethylphosphoramide (HMPA) or dimethylsulfoxide (DMSO) in tetrahydrofuran (THF) under reflux conditions. This reaction leads to the formation of octafluoro[2,2]paracyclophane.

Q2: Are there any alternative reagents to 1,4-bis(bromodifluoromethyl)benzene for this synthesis?

A2: Yes, the research paper [] mentions that 1,4-bis(chlorodifluoromethyl)benzene and 1,4-bis(iododifluoromethyl)benzene can also be used as alternative starting materials for the synthesis of octafluoro[2,2]paracyclophane. These compounds share a similar structural motif with 1,4-bis(bromodifluoromethyl)benzene, suggesting that the halogen atom in the difluoromethyl group might play a key role in the reaction mechanism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)